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Compound of Interest

Compound Name: 1,1,1-Trifluorotrimethylamine
CAS No.: 677-41-8
Cat. No.: B3193043
Get Quote
. J

Executive Summary & Reagent Clarification

In the landscape of nucleophilic fluorination, 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine
(TFEDMA) has emerged as a superior alternative to traditional reagents like DAST
(Diethylaminosulfur trifluoride) and the Yarovenko reagent.[1] While occasionally misidentified
as "N,N-dimethyltrifluoromethylamine™ due to structural similarities, TFEDMA (CAS: 1550-50-1)
offers distinct advantages: enhanced thermal stability, unlimited shelf life (under proper
storage), and water-soluble byproducts that simplify purification.

This guide provides validated, one-pot protocols for converting hydroxyl and carbonyl groups
into their corresponding fluorinated motifs, a critical transformation in medicinal chemistry for
modulating lipophilicity and metabolic stability.

Reagent Profile
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Property Specification

) 1,1,2,2-Tetrafluoroethyl-N,N-dimethylamine
Chemical Name

(TFEDMA)
Common Name Petrov Reagent
CAS Number 1550-50-1
Structure
Physical State Light yellow liquid
Boiling Point 77 °C
Density 1.24 g/mL
Stability Stable at RT, does not explode on heating

(unlike DAST)

Mechanistic Insight

The fluorination proceeds via a Deoxyfluorination mechanism. TFEDMA acts as a masked
fluoro-iminium cation. Upon reaction with a nucleophile (e.g., alcohol), it forms an activated
intermediate (alkoxy-amino-fluoro complex), which subsequently undergoes nucleophilic
substitution by the liberated fluoride ion.

Reaction Pathway[1][2][3]

» Activation: The oxygen of the substrate attacks the electrophilic carbon of the
enamine/iminium species.

e Elimination: HF is released (often scavenged or acting as a catalyst) to form the activated
intermediate.

o Substitution: Fluoride attacks the carbon center, displacing the amide byproduct (

-dimethyl-2,2-difluoroacetamide).

Diagram: Deoxyfluorination Mechanism
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Figure 1. Mechanistic flow of TFEDMA-mediated deoxyfluorination converting an alcohol to an
alkyl fluoride.

Comparative Analysis

TFEDMA is often compared to DAST and Yarovenko/Ishikawa reagents.

DAST
Feature TFEDMA (Petrov) (Diethylaminosulfu  Yarovenko Reagent
r trifluoride)

Carbon-based ( Sulfur-based ( Carbon-based (
Atom Source
) ) )
- ) o Low (Explosive
Thermal Stability High (Distillable) Moderate (Degrades)
>90°C)
) o Limited (moisture o
Shelf Life Indefinite (if sealed) - Limited
sensitive)

) Sulfinic acid (Difficult Amide (Organic
Byproduct Amide (Water soluble)
removal) soluble)

. ) High, but prone to
Selectivity High for 1°/2° alcohols liminat Moderate
elimination

Experimental Protocols

Protocol A: Conversion of Primary/Secondary Alcohols
to Alkyl Fluorides
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Objective: Synthesize alkyl fluorides from alcohols in a one-pot system. Scope: Primary
alcohols (high yield), Secondary alcohols (good yield, inversion of configuration).

Materials:

Substrate: Alcohol (1.0 equiv)

Reagent: TFEDMA (1.2 — 1.5 equiv)

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Quench: Sat. NaHCO3

Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
).
» Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL).
» Addition: Cool the solution to 0°C. Add TFEDMA (1.5 mmol, ~180 pL) dropwise via syringe.
o Note: No significant exotherm is usually observed, but cooling ensures selectivity.
e Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2—4 hours.
o Monitoring: Check reaction progress via TLC or
-NMR.
e Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

(20 mL).

o Critical: The amide byproduct (
-dimethyl-2,2-difluoroacetamide) is water-soluble and will partition into the aqueous phase.

o Extraction: Extract the organic layer. Wash with brine (1x), dry over
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, and concentrate.
 Purification: Purify via silica gel flash chromatography if necessary (often not required due to

clean byproduct separation).

Protocol B: Conversion of Carboxylic Acids to Acyl
Fluorides

Objective: Generate acyl fluorides for subsequent amide coupling or isolation. Application:
Peptide synthesis, Friedel-Crafts acylation.

Step-by-Step Procedure:

Setup: Charge a flask with Carboxylic Acid (1.0 equiv) in DCM.

Addition: Add TFEDMA (1.1 equiv) at RT.

Reaction: Stir for 30—60 minutes. Evolution of HF (gas) may occur; ensure proper ventilation.

Workup:

o For Isolation: Distill the acyl fluoride directly or remove solvent under reduced pressure (if
high boiling).

o For One-Pot Amidation: Add the amine (1.1 equiv) and a base (e.g.,

, 2.0 equiv) directly to the reaction mixture. Stir for 1 hour. Wash with water to remove the
TFEDMA byproduct.[1]

Protocol C: Synthesis of Gem-Difluorides from
Aldehydes/Ketones

Objective: Convert
to

. Note: This transformation is slower with TFEDMA than DAST and may require Lewis Acid
catalysis (
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or
)

Step-by-Step Procedure:

Mixture: Combine Ketone (1.0 equiv) and TFEDMA (2.0 equiv) in neat form or minimal DCM.

Catalysis: Add

(0.1 equiv) if the substrate is unreactive.

Heating: Heat to 60—-80°C in a sealed Teflon vessel for 6-12 hours.

Workup: Quench with

, extract with DCM.

Safety & Handling

» Corrosivity: TFEDMA causes severe skin burns and eye damage.[2] Wear chemical-resistant
gloves (Nitrile/Neoprene) and safety goggles.

o HF Generation: The reaction releases HF.[3][4][5] Always work in a functioning fume hood.[2]
Glassware can be etched over time; Teflon (PFA/FEP) vessels are recommended for high-
temperature reactions.

o Storage: Store in a cool, dry place. While stable, moisture intrusion hydrolyzes the reagent to
the amide and HF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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